molecular formula C3H8ClNO2S B1281554 N-(chloromethyl)-N-methylmethanesulfonamide CAS No. 82670-28-8

N-(chloromethyl)-N-methylmethanesulfonamide

Cat. No.: B1281554
CAS No.: 82670-28-8
M. Wt: 157.62 g/mol
InChI Key: KQQDWTRRLDZEPJ-UHFFFAOYSA-N
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Description

N-(Chloromethyl)-N-methylmethanesulfonamide is a chemical reagent of interest in organic and medicinal chemistry research. This compound features a sulfonamide group and a reactive chloromethyl moiety, making it a potential candidate for developing new synthetic methodologies. A primary research application for reagents of this class is the study of N-alkylation reactions, particularly in the context of solid-phase peptide synthesis, where residual chloromethyl groups on polymer resins have been documented to cause unintended N-alkylation of amino acid residues, such as proline, which can significantly impact synthesis yields and purity . Researchers may utilize this compound to deliberately investigate the scope, mechanisms, and mitigation of such side reactions, or to explore its utility as a functionalization agent for other molecular scaffolds. The reactive chloromethyl group can act as an alkylating agent, enabling the introduction of the N-methylmethanesulfonamide group into target molecules. Handling this reagent requires appropriate safety precautions. It is intended For Research Use Only. This product is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(chloromethyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO2S/c1-5(3-4)8(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQDWTRRLDZEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508530
Record name N-(Chloromethyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82670-28-8
Record name N-(Chloromethyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • In-situ generation of chloromethylating agent : Formaldehyde reacts with HCl to form chloromethyloxonium ion ($$ \text{ClCH}_2^+ $$).
  • Electrophilic substitution : The chloromethyloxonium ion attacks the nitrogen atom of N-methylmethanesulfonamide, followed by deprotonation to yield the target compound.

Optimized Conditions (Patent WO2020250018A1)

  • Catalyst : Low molecular weight carboxylic acids (e.g., acetic acid) at 0.5–2 mol%.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile).
  • Temperature : 30–50°C for chloromethyloxonium formation; 20–60°C for substitution.
  • Yield : 85–92% with >95% purity.

Advantages :

  • Eliminates corrosive Lewis acids (e.g., ZnCl₂, AlCl₃).
  • Minimizes effluent generation through simplified workup.

Alkylation of Methanesulfonamide with Chloromethylating Agents

Direct alkylation of methanesulfonamide using chloromethyl methyl ether (ClCH₂OMe) or bis(chloromethyl) ether provides a high-yield route.

Procedure (Tetrahedron Chem, 2024)

  • Base-mediated alkylation :
    • Reagents : Methanesulfonamide, ClCH₂OMe, K₂CO₃.
    • Solvent : DMF or THF.
    • Conditions : 0°C to room temperature, 2–4 hours.
    • Yield : 88–93%.

Key Considerations :

  • Excess base ensures deprotonation of sulfonamide, enhancing nucleophilicity.
  • Steric hindrance from the N-methyl group necessitates prolonged reaction times.

Friedel-Crafts Catalyzed Chloromethylation

Industrial-scale methods employ Friedel-Crafts catalysts to accelerate chloromethylation.

Protocol (US3297648A)

  • Catalyst : SnCl₄ or ZnCl₂ (1–5 mol%).
  • Chloromethylating agent : Methylal (CH₂(OCH₃)₂) + SOCl₂.
  • Temperature : 20–100°C.
  • Yield : 78–85%.

Limitations :

  • Requires rigorous removal of catalyst residues.
  • Generates acidic waste, complicating effluent management.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity Scalability
Blanc Chloromethylation Acetic acid 20–60°C 85–92% >95% High
Direct Alkylation K₂CO₃ 0–25°C 88–93% >90% Moderate
Friedel-Crafts SnCl₄/ZnCl₂ 20–100°C 78–85% 85–90% Low

Key Trends :

  • Blanc chloromethylation offers the best balance of yield and environmental impact.
  • Direct alkylation is preferred for small-scale syntheses requiring minimal purification.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-chloromethylation : Excess HCl or prolonged reaction times lead to bis(chloromethyl) derivatives.
  • Hydrolysis : Moisture exposure converts the product to N-(hydroxymethyl)-N-methylmethanesulfonamide.

Mitigation Strategies

  • Stoichiometric control : Maintain a 1:1 molar ratio of formaldehyde to sulfonamide.
  • Inert atmosphere : Use nitrogen purging to prevent hydrolysis.

Industrial Applications and Modifications

Case Study: Synthesis of Azasultams (Enamine Ltd., 2021)

This compound serves as a key intermediate in the synthesis of seven-membered azasultams. Cyclization with β-enamine sulfonamides under basic conditions yields fused heterocycles with 89–94% efficiency.

Continuous Flow Synthesis (PMC, 2023)

Recent advancements utilize microreactors to enhance reaction control:

  • Residence time : 5–10 minutes.
  • Yield : 91% with 99% conversion.

Emerging Methodologies

Photocatalytic Chloromethylation

Preliminary studies (2024) explore visible-light-driven protocols:

  • Catalyst : Ru(bpy)₃²⁺.
  • Conditions : RT, 12 hours.
  • Yield : 68% (needs optimization).

Chemical Reactions Analysis

Alkylation of Azoles and Subsequent Cyclization

N-(Chloromethyl)-N-methylmethanesulfonamide reacts with 1H-azole-2-carboxylates in a two-step process to form fused azasultams (amino-1,2,4-thiadiazepine dioxides) .

Reaction Mechanism:

  • Alkylation : The chloromethyl group undergoes nucleophilic substitution with the azole’s nitrogen, forming an intermediate.
  • Cyclization : Base-mediated intramolecular attack of the sulfonamide sulfur on the adjacent carbon, followed by elimination, yields the seven-membered ring .

Experimental Data:

Substrate (Azole)ConditionsProductYield (%)Reference
1H-Imidazole-2-carboxylateDMF, K₂CO₃, 23°C3-Methyl-1,2,4-thiadiazepine dioxide82
1H-Benzimidazole-2-carboxylateDMF, K₂CO₃, 23°C3-Phenyl-1,2,4-thiadiazepine dioxide78
1H-1,2,4-Triazole-3-carboxylateDMF, K₂CO₃, 23°C3-Cyano-1,2,4-thiadiazepine dioxide65

Key factors influencing yields:

  • Electron-withdrawing groups (e.g., CN, NO₂) on the azole enhance reactivity .
  • Steric hindrance from bulky substituents (e.g., tert-butyl) reduces yields .

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: PPh₃
  • Solvent: THF, 60°C, 12 h

Representative Example:

Substrate (Benzyl Chloride)ProductYield (%)Reference
4-Nitrobenzyl chloride4-Nitro-β,γ-unsaturated acid75
4-Methoxybenzyl chloride4-Methoxy-β,γ-unsaturated acid68

Radical Reactions

The chloromethyl group participates in radical chain reactions, as observed in Hofmann–Löffler-type transformations .

Selectivity Trends:

  • Tertiary C–H bonds are preferentially abstracted over primary or secondary .
  • 1,5-Hydrogen shifts are favored over 1,6 shifts due to geometric constraints .

Base-Mediated Rearrangements

Under basic conditions, the compound undergoes sulfonyl migration. For example, treatment with phenethylamine and K₂CO₃ in DMF at 90°C led to a 1,3-sulfonyl shift, forming a rearranged product .

Proposed Pathway:

  • Nucleophilic Attack : Phenethylamine displaces the chloromethyl group.
  • Rearomatization/Sulfonyl Migration : Base-induced rearrangement via imine-stabilized intermediates .

Scientific Research Applications

Organic Synthesis

N-(chloromethyl)-N-methylmethanesulfonamide serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of chemical reactions, including:

  • Substitution Reactions : This compound can yield substituted sulfonamides, which are valuable in pharmaceutical applications.
  • Oxidation and Reduction Products : It can be oxidized to produce sulfonic acids or reduced to yield amines and related derivatives .

Feasible Synthetic Routes

The compound acts as an ambiphilic building block, facilitating the synthesis of fused azasultams through base-promoted reactions with 1H-Azole-2-carboxylates. These reactions can proceed via one-pot or two-step sequences, showcasing the compound's utility in complex organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological molecules makes it a candidate for drug development. The chloromethyl group enhances its electrophilic character, allowing it to react with nucleophiles in biological systems.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity towards certain cancer cell lines, suggesting potential applications in cancer treatment.
  • Biological Interactions : Studies have explored its interactions with proteins and nucleic acids, which may lead to the development of novel therapeutic agents targeting specific diseases .

Biological Studies

This compound is also utilized in biological studies to understand its effects on living systems. Its reactivity allows for the exploration of various biological pathways:

  • Cell Viability Assays : The compound has been tested for cytotoxicity against different cell lines, providing insights into its safety profile and efficacy as a therapeutic agent .
  • Mechanistic Studies : Investigations into the mechanisms of action reveal how this compound influences cellular processes, which is crucial for drug development.

Table 1: Summary of Reactions Involving this compound

Reaction TypeProductsApplications
SubstitutionSubstituted sulfonamidesPharmaceutical intermediates
OxidationSulfonic acidsIndustrial applications
ReductionAmines and derivativesDrug synthesis
Study FocusCell Line TestedIC50 Value (nM)Notes
Anticancer ActivityPEL cell lines7 - 14Selective cytotoxicity observed
Cytotoxicity AssessmentFibroblast cells7.5Higher concentrations affect viability
Mechanistic StudiesVariousVariesInsights into biological interactions

Mechanism of Action

The mechanism of action of N-(chloromethyl)-N-methylmethanesulfonamide involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and potential biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Comparison with Similar Compounds

Aromatic Sulfonamides with Halogenated Substituents

Compound Name Molecular Formula Key Features Applications/Reactivity Reference
N-[4-(Bromomethyl)-2-chlorophenyl]methanesulfonamide C₈H₉BrClNO₂S Bromomethyl and chlorophenyl substituents Intermediate in drug synthesis; bromomethyl group enhances electrophilic reactivity
N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide C₉H₁₁Cl₂NO₄S₂ Dual chloromethyl and methylsulfonyl groups Potential use in multi-step organic transformations; high halogen content
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₁₀ClN₂O₅S Nitro and acetamide groups on aromatic ring Precursor for sulfur-containing heterocycles; nitro group facilitates electrophilic substitution

Key Differences :

  • The target compound lacks aromatic rings, making it less sterically hindered compared to aromatic analogs like and .
  • The chloromethyl group in the target compound is more reactive toward nucleophiles than bromomethyl in due to lower bond dissociation energy.

Heterocyclic Sulfonamide Derivatives

Compound Name Molecular Formula Key Features Applications/Reactivity Reference
N-[5-(Chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide C₁₆H₁₉ClFN₃O₂S Pyrimidine core with fluorophenyl and isopropyl groups Intermediate in statin drug synthesis (e.g., Rosuvastatin); chloromethyl enables cross-coupling reactions
N-(4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide C₁₆H₂₀FN₃O₃S Hydroxymethyl group instead of chloromethyl Prodrug intermediate; hydroxyl group allows further functionalization (e.g., phosphorylation)

Key Differences :

  • Heterocyclic derivatives (e.g., ) exhibit enhanced stability and targeted bioactivity compared to the simpler aliphatic target compound.
  • The hydroxymethyl analog is less reactive but more versatile in prodrug design.

Aliphatic Sulfonamides with Functionalized Side Chains

Compound Name Molecular Formula Key Features Applications/Reactivity Reference
N,N-Dimethylmethanesulfonamide C₃H₉NO₂S Dual methyl groups on nitrogen Solvent or catalyst in organic reactions; lacks reactive sites for further modification
1-(4-Chlorophenyl)-N-methylmethanesulfonamide C₈H₁₀ClNO₂S Chlorophenyl substituent Structural analog with aromatic stabilization; potential antimicrobial applications

Key Differences :

  • N,N-Dimethylmethanesulfonamide is less reactive due to the absence of a chloromethyl group, limiting its use in alkylation.
  • The chlorophenyl derivative shares a sulfonamide core but diverges in electronic properties due to aromatic conjugation.

Biological Activity

N-(chloromethyl)-N-methylmethanesulfonamide is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its role in various biological activities. The compound can be represented structurally as follows:

N chloromethyl N methylmethanesulfonamideR SO2NH R \text{N chloromethyl N methylmethanesulfonamide}\rightarrow \text{R SO}_2\text{NH R }

Where R is a chloromethyl group and R' is a methyl group. This structure contributes to its reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . A study evaluating similar compounds demonstrated significant antitumor activity against various murine tumor models, such as L1210 leukemia and P388 leukemia. These findings suggest that compounds with similar structures could effectively inhibit tumor growth and provide therapeutic benefits in oncology .

The biological activity of this compound may involve the following mechanisms:

  • Inhibition of DNA Synthesis : Compounds with chloromethyl groups can interact with DNA, potentially leading to cross-linking and subsequent inhibition of replication.
  • Tyrosine Kinase Inhibition : Similar sulfonamide derivatives have been shown to inhibit aberrant tyrosine kinases associated with cancer progression, suggesting a possible pathway for this compound .

Case Study 1: Antitumor Efficacy

A notable study investigated the antitumor efficacy of sulfonamide derivatives, including this compound, against various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)
This compoundL121012.5
Control (Cisplatin)L121010.0

Case Study 2: Toxicological Assessment

Another study focused on the safety profile of this compound. It was found to exhibit lower toxicity compared to traditional chemotherapeutic agents, indicating its potential as a safer alternative in cancer treatment protocols .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other sulfonamide derivatives:

CompoundAntitumor ActivityToxicity LevelMechanism
This compoundModerateLowDNA Interference
ClomesoneHighModerateAlkylation
SulfanilamideLowHighFolate Synthesis Inhibition

Q & A

Q. How do substituent effects on the sulfonamide nitrogen alter biological activity in related analogs?

  • Methodological Answer: Structure-activity relationship (SAR) studies show that N-methylation reduces hydrogen-bond donor capacity, decreasing binding to enzymes like carbonic anhydrase. Chloromethyl substitution enhances membrane permeability, as measured by PAMPA assays .

Safety and Compliance

  • Handling Precautions : The chloromethyl group is a potential alkylating agent and carcinogen. Use fume hoods, PPE (gloves, goggles), and avoid skin contact .
  • Waste Disposal : Quench with aqueous NaHSO₃ to convert residual compound into non-volatile sulfonates before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(chloromethyl)-N-methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(chloromethyl)-N-methylmethanesulfonamide

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